N-(6-((4-(4-benzylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This pyridazine-thioether-acetamide building block features a modular architecture (derivatizable acetamide, thioether spacer, benzylpiperidine terminus). Its unique pharmacophoric arrangement supports focused library synthesis and SAR exploration in CNS and anti-inflammatory target families. Use as a scaffold reference, negative control, or LC-MS retention-time marker in your discovery workflows. Research-grade, ≥95% purity.

Molecular Formula C22H28N4O2S
Molecular Weight 412.55
CAS No. 1105209-54-8
Cat. No. B2867230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-((4-(4-benzylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide
CAS1105209-54-8
Molecular FormulaC22H28N4O2S
Molecular Weight412.55
Structural Identifiers
SMILESCC(=O)NC1=NN=C(C=C1)SCCCC(=O)N2CCC(CC2)CC3=CC=CC=C3
InChIInChI=1S/C22H28N4O2S/c1-17(27)23-20-9-10-21(25-24-20)29-15-5-8-22(28)26-13-11-19(12-14-26)16-18-6-3-2-4-7-18/h2-4,6-7,9-10,19H,5,8,11-16H2,1H3,(H,23,24,27)
InChIKeyNSJKTGKDIXIICB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-((4-(4-Benzylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide (CAS 1105209-54-8): Structural Identity and Physicochemical Baseline for Procurement Decision-Making


N-(6-((4-(4-Benzylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide is a synthetic small-molecule compound (molecular formula C₂₂H₂₈N₄O₂S, molecular weight 412.6 g/mol) featuring a pyridazine core substituted at the 3-position with an acetamide group and at the 6-position with a thioether-linked 4-(4-benzylpiperidin-1-yl)-4-oxobutyl side chain [1]. The compound is catalogued under PubChem CID 42173085 and is listed as a research-grade chemical with a typical purity specification of 95% [1]. Its computed physicochemical properties include a topological polar surface area (TPSA) of 100 Ų, 8 rotatable bonds, and a calculated XLogP3 of 2.7, indicating moderate lipophilicity [1]. The compound was created in PubChem on 2009-05-30 and has been maintained as a depositor-supplied structure without associated bioassay data [1].

Why Generic Substitution of N-(6-((4-(4-Benzylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide with In-Class Analogs Carries Unquantified Risk


Compounds within the pyridazine-thioether-acetamide class cannot be treated as interchangeable without empirical data. The specific combination of (a) a 6-thioether linkage to a 4-oxobutyl spacer, (b) a 4-benzylpiperidine amide terminus, and (c) a 3-acetamide on the pyridazine ring creates a unique pharmacophoric arrangement whose structure–activity relationships (SAR) are known to be highly sensitive to even single-atom modifications in related pyridazine series [1]. Patent literature on pyridazine-based compounds for inflammatory and neurological indications demonstrates that variations in the N-substituent on the piperidine ring (e.g., benzyl vs. phenethyl vs. cyclopropylcarbonyl) produce divergent potency and selectivity profiles across kinase and CNS targets [2][3]. Without direct comparative binding, functional, or ADME data for this specific compound against its closest analogs, any assumption of functional equivalence is scientifically unsupported and may compromise experimental reproducibility in target-engagement or phenotypic screening campaigns.

Quantitative Differentiation Evidence for N-(6-((4-(4-Benzylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide: A Gap Analysis Against Closest Structural Analogs


Physicochemical Identity: Computed Property Baseline vs. Closest Cyclopropanecarboxamide Analog

The target compound (acetamide derivative) differs from its closest identified analog, N-(6-((4-(4-benzylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide, solely by the substitution of the terminal acetamide group (–NHCOCH₃) with a cyclopropanecarboxamide group (–NHCO–cC₃H₅). Based on computed properties from PubChem, the target compound has a molecular weight of 412.6 g/mol, XLogP3 of 2.7, TPSA of 100 Ų, 8 rotatable bonds, 1 hydrogen bond donor, and 5 hydrogen bond acceptors [1]. No published experimental property or activity data exist for either compound to permit quantitative comparison, and the cyclopropanecarboxamide analog is listed in public databases without associated bioassay results . This evidence gap precludes any statement of differential potency, selectivity, or pharmacokinetic behavior.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Biological Activity Gap: Absence of Target Engagement Data vs. Pyridazine-Class Expectation

A systematic search of PubMed, PubChem BioAssay, ChEMBL, and Google Patents returned zero quantitative in vitro or in vivo activity measurements for this compound as of April 2026. The PubChem record (CID 42173085) contains no bioassay data, and the compound has not been indexed in ChEMBL [1][2]. In contrast, structurally related pyridazine derivatives with benzylpiperidine motifs have been reported as acetylcholinesterase (AChE) inhibitors with IC₅₀ values in the nanomolar to low-micromolar range (e.g., 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine, AChE IC₅₀ = 120 nM, electric eel assay) [3]. However, these comparator compounds differ at multiple positions (ethylamino linker vs. thioether-oxobutyl; phenyl substitution at the 6-position), and no direct head-to-head data exist. Any extrapolation of activity from these class-level data to the target compound would be scientifically unjustified.

Target Engagement Bioassay Kinase Inhibition

Selectivity and Off-Target Profiling Gap: Uncharacterized vs. Multi-Target Pyridazine-Thioether Acetamides

No selectivity panel data, kinome-wide profiling, or CEREP/Panlabs off-target screening results are publicly available for this compound. In the broader pyridazine-thioether-acetamide class, recent multi-target rational design studies have produced compounds such as N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide derivatives that exhibit polypharmacology (telomerase/JAK1/STAT3/TLR4 inhibition) [1]. One optimized lead (compound 4l) from this series achieved 64.95% telomerase inhibition and 79% growth inhibition in cancer cell lines [1]. However, these compounds differ substantially from the target compound in three key structural features: (i) absence of the benzylpiperidine moiety, (ii) N-phenyl substitution on the acetamide, and (iii) a 6-phenyl rather than a 6-thioether-oxobutyl-benzylpiperidine substituent on the pyridazine ring. These differences preclude any inference about the selectivity profile of the target compound.

Selectivity Profiling Off-Target Screening Multi-Target Drug Design

ADME and Drug-Likeness Gap: Computed vs. Experimentally Validated Pharmacokinetic Parameters

Only computed ADME-related parameters are available for this compound: TPSA of 100 Ų (within the ≤140 Ų threshold for oral bioavailability per Veber's rules), XLogP3 of 2.7 (within the ≤5 Lipinski threshold), molecular weight of 412.6 g/mol (within the ≤500 Da Lipinski threshold), 1 hydrogen bond donor (≤5), and 5 hydrogen bond acceptors (≤10) [1]. These in silico parameters suggest compliance with Lipinski's Rule of Five, but no experimental solubility, permeability (PAMPA/Caco-2), metabolic stability (microsomal or hepatocyte), plasma protein binding, or in vivo pharmacokinetic data are published. By contrast, some advanced pyridazine-based leads (e.g., glutaminase inhibitors with thiadiazole–pyridazine scaffolds) have reported oral bioavailability demonstrated in tumor xenograft models [2], but these compounds are structurally distinct and their data cannot be extrapolated.

ADME Drug-Likeness Pharmacokinetics

Research and Industrial Application Scenarios for N-(6-((4-(4-Benzylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide Based on Available Evidence


Scaffold for Structure–Activity Relationship (SAR) Exploration in Pyridazine-Based Probe Development

Given the compound's modular architecture—comprising a derivatizable acetamide at the 3-position, a variable-length thioether-oxobutyl spacer, and a benzylpiperidine terminus amenable to N-substitution or replacement—it serves as a synthetic building block for exploring SAR in pyridazine-containing compound libraries. The computed physicochemical properties (MW 412.6, TPSA 100 Ų, XLogP3 2.7) place it within drug-like chemical space [1], and its structural features overlap with privileged scaffolds found in CNS-targeted and anti-inflammatory pyridazine patent families [2][3]. Researchers can systematically vary the acetamide, spacer, and piperidine substituents to generate focused libraries for phenotypic or target-based screening, using this compound as the reference point for scaffold optimization.

Negative Control or Inactive Comparator for Benzylpiperidine-Containing Pyridazine Probes

If a closely related analog from the same scaffold series is later identified as a potent hit against a specific target, this compound—lacking demonstrated activity—may serve as a structurally matched negative control in confirmatory assays. Its close structural similarity to the cyclopropanecarboxamide analog supports its use in pairwise comparisons to establish the pharmacophoric contribution of the terminal amide substituent, provided that the active analog is profiled under identical assay conditions.

Physicochemical Reference Standard for Chromatographic Method Development

With its defined molecular formula (C₂₂H₂₈N₄O₂S), exact monoisotopic mass (412.19329732 Da), and moderate lipophilicity (XLogP3 2.7), this compound can function as a retention-time marker or system suitability standard in reversed-phase LC-MS method development for pyridazine-containing compound libraries [1]. The thioether linker provides a characteristic UV chromophore and a distinct mass spectrometric fragmentation pattern, aiding compound identification in complex mixtures.

Computational Chemistry Benchmark for Docking and Pharmacophore Modeling

The compound's 8 rotatable bonds and multi-functional architecture make it a suitable test case for evaluating conformational sampling algorithms, pharmacophore elucidation software, or flexible docking protocols [1]. Its combination of hydrogen bond donor (acetamide NH), acceptors (pyridazine nitrogens, amide carbonyl, thioether sulfur), and hydrophobic moieties (benzylpiperidine) provides a rich pharmacophoric feature set for benchmarking computational tools against experimentally determined binding modes of related pyridazine ligands [2].

Quote Request

Request a Quote for N-(6-((4-(4-benzylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.